molecular formula C8H5IN2O4 B11781441 8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one

Katalognummer: B11781441
Molekulargewicht: 320.04 g/mol
InChI-Schlüssel: DPYBMQSMJOAKOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that features both iodine and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the nitration and iodination of a benzooxazine precursor. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while iodination can be performed using iodine and an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and iodination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can be further oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: 8-Amino-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one.

    Oxidation: Various oxidized derivatives depending on the conditions.

Wissenschaftliche Forschungsanwendungen

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a pharmaceutical agent.

Wirkmechanismus

The mechanism of action of 8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the iodine atom could participate in halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Nitro-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the iodine substituent.

    8-Bromo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one: Similar structure but with a bromine atom instead of iodine.

    8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the nitro group.

Uniqueness

8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one is unique due to the presence of both iodine and nitro groups, which can impart distinct chemical reactivity and potential biological activity. The combination of these functional groups can make it a valuable intermediate in the synthesis of more complex molecules.

Eigenschaften

Molekularformel

C8H5IN2O4

Molekulargewicht

320.04 g/mol

IUPAC-Name

8-iodo-6-nitro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5IN2O4/c9-6-2-5(11(13)14)1-4-3-15-8(12)10-7(4)6/h1-2H,3H2,(H,10,12)

InChI-Schlüssel

DPYBMQSMJOAKOK-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])I)NC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.